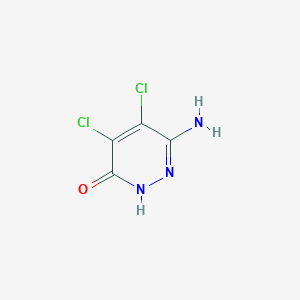![molecular formula C9H8IN3 B13984969 1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 1350648-45-1](/img/structure/B13984969.png)
1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a cyclopropyl group at the first position and an iodine atom at the seventh position of the pyrazolo[4,3-b]pyridine core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and iodination steps . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the seventh position can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[4,3-b]pyridine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the seventh position.
Applications De Recherche Scientifique
1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine can be compared with other pyrazolopyridine derivatives, such as:
1-Cyclopropyl-7-chloro-1H-pyrazolo[4,3-b]pyridine: Similar structure but with a chlorine atom instead of iodine.
1-Cyclopropyl-7-bromo-1H-pyrazolo[4,3-b]pyridine: Similar structure but with a bromine atom instead of iodine.
1-Cyclopropyl-7-fluoro-1H-pyrazolo[4,3-b]pyridine: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
1350648-45-1 |
|---|---|
Formule moléculaire |
C9H8IN3 |
Poids moléculaire |
285.08 g/mol |
Nom IUPAC |
1-cyclopropyl-7-iodopyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C9H8IN3/c10-7-3-4-11-8-5-12-13(9(7)8)6-1-2-6/h3-6H,1-2H2 |
Clé InChI |
TYOQDUPLKIOLLX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C3=C(C=CN=C3C=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


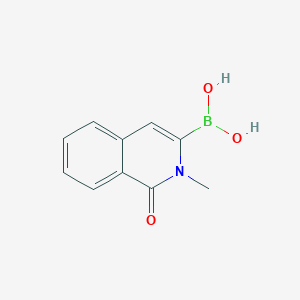
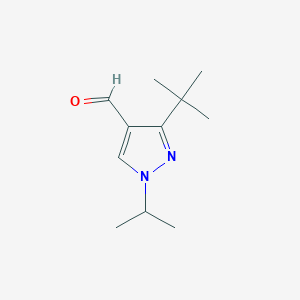

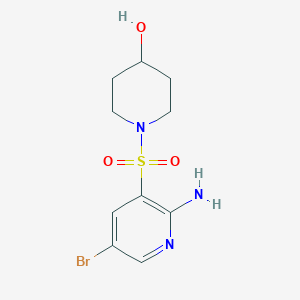

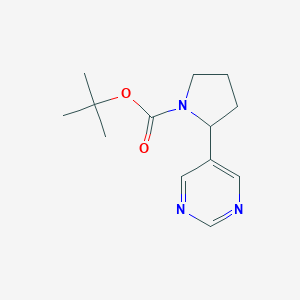
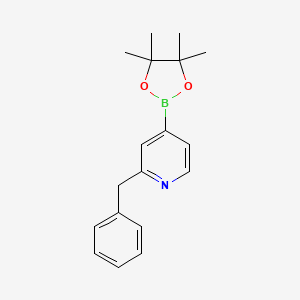

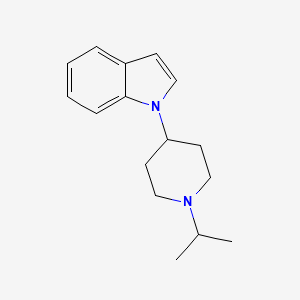
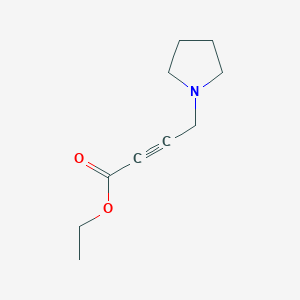
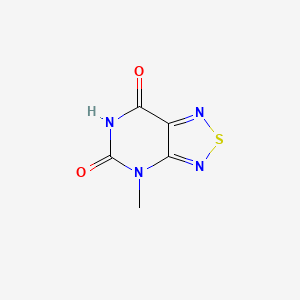

![4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B13984962.png)
